N-[1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide
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Overview
Description
BI-1124 is a highly potent inhibitor of the lysosomal cysteine protease Cathepsin S. This compound has shown significant selectivity against related cathepsins such as Cathepsin K, B, and L, with an IC50 value of 7 nM . Cathepsin S plays a pivotal role in antigen processing and presentation, which are crucial processes in normal immune responses and autoimmunity .
Preparation Methods
The synthetic routes and reaction conditions for BI-1124 are not explicitly detailed in the available literature. it is known that the compound is prepared through a series of organic synthesis steps involving the formation of specific chemical bonds and functional groups . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
BI-1124 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the oxidation state of the compound, which can affect its biological activity.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary but often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BI-1124 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Cathepsin S and related enzymes.
Biology: Employed in research on antigen processing and presentation, as well as in studies on immune responses and autoimmunity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Cathepsin S.
Mechanism of Action
BI-1124 exerts its effects by inhibiting the activity of Cathepsin S. This inhibition occurs through the binding of BI-1124 to the active site of Cathepsin S, preventing the enzyme from processing its substrates. The molecular targets and pathways involved include the antigen processing and presentation pathways, which are crucial for normal immune responses .
Comparison with Similar Compounds
BI-1124 is compared with other similar compounds, such as BI-1915 and BI-1920:
BI-1124 is unique due to its superior pharmacokinetic profile and effective dose-dependent inhibition of the specific secretion of ovalbumin-induced IL-2 in T-cells .
Properties
Molecular Formula |
C21H37N5O3 |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-[1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C21H37N5O3/c1-5-8-25-9-6-21(16-22,7-10-25)24-18(27)17(15-20(2,3)4)23-19(28)26-11-13-29-14-12-26/h17H,5-15H2,1-4H3,(H,23,28)(H,24,27) |
InChI Key |
MLJLTOGPAKLYJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)(C#N)NC(=O)C(CC(C)(C)C)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
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